![molecular formula C17H14N4S B287304 3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287304.png)
3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has shown potential in various scientific research applications. This compound has a unique structure that allows it to interact with biological systems in a specific manner.
Wirkmechanismus
The mechanism of action of 3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to interact with biological systems by binding to specific proteins or enzymes. This binding can lead to changes in cellular signaling pathways, resulting in various biological effects.
Biochemical and Physiological Effects
Studies have shown that 3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also shown potential as an anti-cancer agent by inducing apoptosis in cancer cells. Additionally, it has shown anti-microbial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its unique structure, which allows for specific interactions with biological systems. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research related to 3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its anti-inflammatory and anti-cancer properties and its potential as a drug delivery system. Another direction is to study its interactions with specific proteins or enzymes to better understand its mechanism of action. Additionally, future research could focus on improving its solubility in water to make it more versatile in lab experiments.
In conclusion, 3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has shown potential in various scientific research applications. Its unique structure allows for specific interactions with biological systems, and it has shown anti-inflammatory, anti-cancer, and anti-microbial properties. Future research could focus on further investigating its properties and improving its solubility in water to make it more versatile in lab experiments.
Synthesemethoden
The synthesis of 3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-methylbenzylhydrazine with 2-(3-methylphenyl)thiosemicarbazide in the presence of acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. The yield of the product is around 60%.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential as a drug delivery system and as a fluorescent probe for biological imaging.
Eigenschaften
Produktname |
3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
---|---|
Molekularformel |
C17H14N4S |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
3-benzyl-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H14N4S/c1-12-6-5-9-14(10-12)16-20-21-15(18-19-17(21)22-16)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI-Schlüssel |
JZNQADYTQHOJLT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.